molecular formula C11H8N4OS B2442136 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 123518-02-5

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2442136
CAS No.: 123518-02-5
M. Wt: 244.27
InChI Key: CKVCOHNMMGJPQE-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring fused with a furan ring

Chemical Reactions Analysis

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Comparison with Similar Compounds

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its fused thiopyran and furan rings, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVCOHNMMGJPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following an adaptation of the method of Elghandour et al. (Ind. J. Chem. 1997, B36, 79), to a stirred solution of 3.98 g (60.3 mmol) malonitrile, 6.04 g (60.3 mmol) cyanothioacetamide and 5.0 ml (60.3 mmol) furfural in 100 ml ethanol and 5 ml DMF at 0° C. was added dropwise 0.4 ml (3.0 mmol) triethylamine and stirring was continued at 0° C. for 2 hours. The resulting crystals were collected by filtration and washed with ice-cold ether to afford 10.4 g (71%) 2,6-diamino-4-furan-2-yl-4H-thiopyran-3,5-dicarbonitrile as a white crystalline solid. EI-MS m/e (%): 244 (M+, 100), 211 ([M—SH]+, 64), 60 (50).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One

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